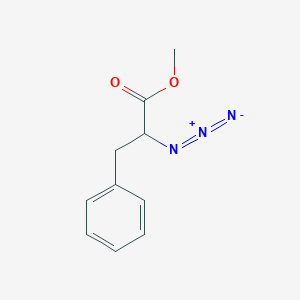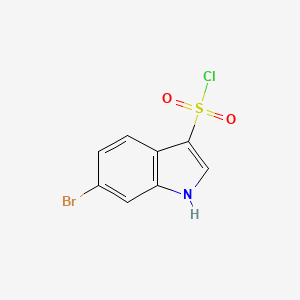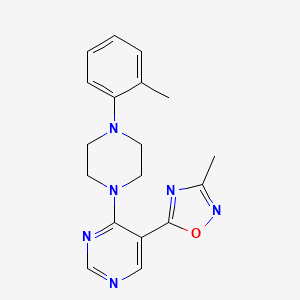![molecular formula C20H20N8O B2411555 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2309796-06-1](/img/structure/B2411555.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Maury et al. (2010) described the synthesis of 1,2,3-triazolo azines, a class of compounds related to your compound of interest. These compounds were synthesized through oxidative cyclization of hydrazones derived from α-(N)-azine-carboxaldehydes, indicating a method of producing structurally related compounds (Maury et al., 2010).
Biological and Biochemical Applications
Anticancer and Antioxidant Agents : Bekircan et al. (2005) synthesized derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, which were tested for anticancer activity against several cancer cell lines. One derivative exhibited moderate anti-proliferation potential and high growth inhibitory activity against renal cancer. These compounds also demonstrated significant antioxidant capacity, surpassing widely used reference antioxidants (Bekircan et al., 2005).
Insecticidal Agents : Soliman et al. (2020) investigated a series of heterocyclic compounds, including derivatives similar to your compound, as potential insecticidal agents. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antiviral Activity : Shamroukh and Ali (2008) studied derivatives of [1,2,4]triazolo[4,3-b]pyridazine for their antiviral activity against hepatitis A virus (HAV). The results showed promising antiviral activity, with one compound demonstrating a significant effect on HAV (Shamroukh & Ali, 2008).
Antimicrobial Agents : A study by Mabkhot et al. (2016) synthesized derivatives incorporating thiophene and [1,2,4]triazolo[1,5-a]pyrimidine, showing potent antibacterial and antifungal activities against various pathogens (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is the cell division protein ZipA . This protein is essential for cell division and stabilizes the FtsZ protofilaments by cross-linking them . It also serves as a cytoplasmic membrane anchor for the Z ring .
properties
IUPAC Name |
N,5-dimethyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-14-17(10-22-28(14)15-6-4-3-5-7-15)20(29)25(2)16-11-26(12-16)19-9-8-18-23-21-13-27(18)24-19/h3-10,13,16H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNKDSGQAWOWRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

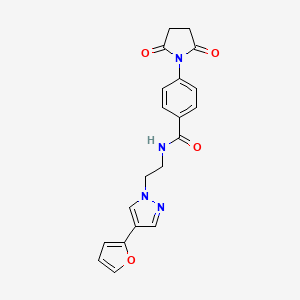
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
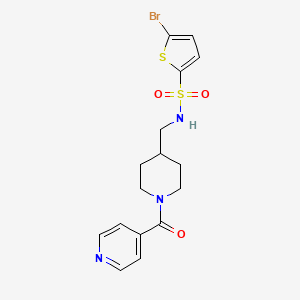
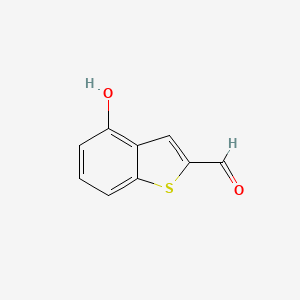
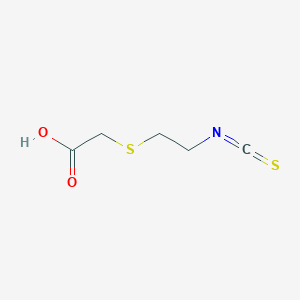
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
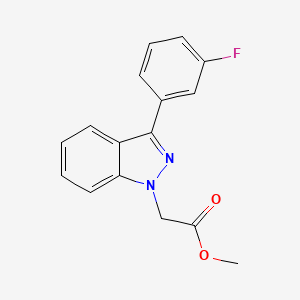
![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)
